Gliftor

Descripción

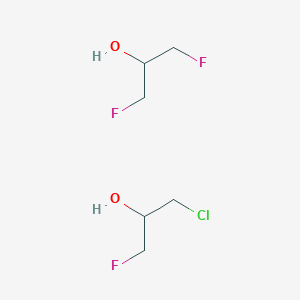

Structure

2D Structure

Propiedades

IUPAC Name |

1-chloro-3-fluoropropan-2-ol;1,3-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO.C3H6F2O/c2*4-1-3(6)2-5/h2*3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJUYPCKXIPSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)F.C(C(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8065-71-2 | |

| Record name | 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8065-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliftor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Derivatization Research of Fluorinated Compounds

Methodologies for Gliftor Precursor Synthesis

Synthesis of 1,3-Difluoro-2-propanol (B128796) and 1,3-Difluoroacetone (B1216470)

1,3-Difluoro-2-propanol is a crucial precursor in the synthesis of this compound. A common method for its synthesis involves the reaction of epichlorohydrin (B41342) with a fluorinating agent. One established route utilizes potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst or in a high-boiling solvent like diethylene glycol. Another effective method employs potassium bifluoride (KHF2), which serves as both a fluoride source and a proton source to facilitate the ring-opening of the epoxide.

Once 1,3-difluoro-2-propanol is obtained, it is oxidized to produce 1,3-difluoroacetone. This transformation can be achieved using various oxidizing agents. Traditional methods have employed chromium-based reagents, such as sodium dichromate in sulfuric acid. However, due to the environmental concerns associated with heavy metals, alternative methods are often preferred. Milder and more selective oxidizing agents can also be effectively utilized for this conversion. The resulting 1,3-difluoroacetone is not only a key intermediate for this compound but also a versatile building block for the synthesis of other fluorinated heterocyclic compounds. thieme-connect.com

Table 1: Synthesis Methods for this compound Precursors

| Precursor | Starting Material | Reagents | Key Features |

|---|---|---|---|

| 1,3-Difluoro-2-propanol | Epichlorohydrin | Potassium fluoride (KF) / Phase-transfer catalyst | Efficient fluorination with good yields. |

| 1,3-Difluoro-2-propanol | Epichlorohydrin | Potassium bifluoride (KHF2) | Acts as both fluoride and proton source. |

| 1,3-Difluoroacetone | 1,3-Difluoro-2-propanol | Sodium dichromate / Sulfuric acid | Traditional, effective oxidation method. |

| 1,3-Difluoroacetone | 1,3-Difluoro-2-propanol | Milder oxidizing agents | Environmentally friendlier alternatives. |

Advanced Synthetic Approaches for Organofluorine Derivatives

The core structure of this compound and its precursors serves as a scaffold for the development of novel organofluorine derivatives with potentially enhanced or modified biological activities. Researchers have explored various synthetic strategies to create diverse libraries of these compounds.

Exploration of Glycerol-Fluorinated Triazole Derivatives

Researchers have synthesized a series of novel glycerol-fluorinated triazole derivatives, recognizing the biological significance of both the glycerol (B35011) backbone and the triazole moiety. thieme-connect.comthieme-connect.comdntb.gov.ua The synthesis typically starts from glycerol and proceeds through a multi-step sequence to introduce a fluorinated aromatic group via a triazole linker. thieme-connect.comthieme-connect.comdntb.gov.ua In one study, ten fluorinated glycerol triazole compounds were synthesized and evaluated for their fungicidal activity against Colletotrichum gloesporioides. thieme-connect.com The results indicated that the position of the fluorine atom on the phenyl ring significantly influenced the antifungal activity. thieme-connect.com

Table 2: Fungicidal Activity of Selected Glycerol-Fluorinated Triazole Derivatives

| Compound | Substituent on Phenyl Ring | ED50 (µg/mL) against C. gloesporioides |

|---|---|---|

| Derivative 1 | 2-Fluoro | 59.14 |

| Derivative 2 | 4-Fluoro | Less active |

| Derivative 3 | 4-Trifluoromethyl | Less active |

| Tebuconazole (Commercial Fungicide) | - | 61.35 |

Data sourced from a study on the synthesis and fungicidal activity of glycerol-fluorinated triazole derivatives. thieme-connect.com

Research on Benzothiazole (B30560) and Cyclopentadiene (B3395910) Fluorinated Derivatives

Fluorinated benzothiazole derivatives have been a subject of interest due to their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netacs.orgrsc.org The synthesis of these compounds often involves the reaction of a fluorinated aniline (B41778) with a thiocyanate (B1210189) salt to form a 2-aminobenzothiazole (B30445) core, which can be further modified. researchgate.net Studies have shown that the introduction of fluorine atoms into the benzothiazole scaffold can enhance their biological efficacy. For instance, certain fluoro-substituted benzothiazole derivatives have demonstrated significant antibacterial and antifungal activity. researchgate.net

The synthesis of fluorinated cyclopentadiene derivatives presents a more complex challenge. These compounds are of interest due to the unique electronic properties conferred by the fluorine atoms on the cyclopentadienyl (B1206354) ring. Synthetic strategies often involve the deprotonation of a fluorinated cyclopentadiene precursor to form a cyclopentadienyl anion, which can then be used in the synthesis of various derivatives, including organometallic complexes. While direct derivatization of a this compound-like structure with a cyclopentadiene moiety is not widely reported, the exploration of fluorinated cyclopentadienes opens avenues for creating novel compounds with potentially interesting biological profiles.

Stereoselective Synthesis in Fluorine Chemistry Research

The introduction of stereocenters into fluorinated molecules can have a profound impact on their biological activity. Stereoselective synthesis in fluorine chemistry is a rapidly evolving field, with researchers developing new catalytic methods to control the three-dimensional arrangement of atoms in fluorinated compounds. Asymmetric fluorination reactions, using chiral catalysts or reagents, allow for the selective formation of one enantiomer over the other. This is crucial as different enantiomers of a bioactive molecule can exhibit vastly different pharmacological and toxicological profiles. The development of stereoselective methods for the synthesis of fluorinated propanols and their derivatives is an active area of research, aiming to produce enantiomerically pure compounds for biological evaluation.

Structure-Activity Relationship (SAR) Studies in Fluorinated Compound Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of new and improved bioactive compounds. In the context of fluorinated molecules like this compound and its derivatives, SAR studies aim to understand how the presence, number, and position of fluorine atoms, as well as the nature of other substituents, influence their biological activity.

The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. acs.orgnih.gov For example, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, the high electronegativity of fluorine can lead to stronger interactions with biological receptors through hydrogen bonding and dipole-dipole interactions. SAR studies on fluorinated pesticides have shown that the strategic placement of fluorine atoms can significantly enhance their potency and selectivity. acs.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can develop a deeper understanding of the key structural features required for optimal performance.

Elucidation of Biochemical Mechanisms and Metabolic Pathways of Gliftor

Enzymatic Biotransformation of Gliftor and its Metabolites

The toxicity of this compound is initiated by the enzymatic conversion of its main component, 1,3-Difluoro-2-propanol (B128796), into highly toxic metabolites. This biotransformation occurs in two principal steps.

The first step in the metabolic activation of this compound is the oxidation of 1,3-Difluoro-2-propanol to 1,3-Difluoroacetone (B1216470). This reaction is catalyzed by an NAD+-dependent alcohol dehydrogenase nih.gov. This enzymatic conversion is a critical activation step, transforming the relatively less toxic propanol derivative into a key intermediate in the toxic pathway nih.govnih.gov. Research has demonstrated that this conversion is the rate-limiting step in the synthesis of the ultimate toxic product nih.gov.

The significance of this initial oxidation is highlighted by the observed delay in the onset of toxicity following exposure to 1,3-Difluoro-2-propanol. A characteristic lag phase of 2-3 hours is noted before the accumulation of downstream metabolites and toxic effects become apparent nih.govnih.gov. This delay is not observed when animals are dosed directly with 1,3-Difluoroacetone, indicating that the time is required for the initial enzymatic oxidation to occur nih.gov.

Following its formation, 1,3-Difluoroacetone is further metabolized to the highly toxic compound, (-)-erythro-fluorocitrate nih.govnih.gov. In vivo studies in rats have shown that the administration of 1,3-Difluoroacetone leads to the synthesis of (-)-erythro-fluorocitrate in the kidney nih.govsigmaaldrich.com. This process is preceded by an increase in fluoride (B91410) levels and followed by the accumulation of citrate (B86180) nih.govsigmaaldrich.com.

In vitro experiments using rat kidney homogenates have confirmed this metabolic conversion. When supplemented with essential cofactors such as coenzyme A, ATP, oxaloacetate, and Mg2+, these homogenates successfully convert 1,3-Difluoroacetone into (-)-erythro-fluorocitrate nih.gov. This step represents the final stage of the "lethal synthesis," producing the metabolite directly responsible for the profound biochemical disruption caused by this compound.

Molecular Mechanisms of Biochemical Inhibition

The toxicity of this compound is ultimately caused by the potent and specific inhibition of key enzymes by its metabolite, (-)-erythro-fluorocitrate. This inhibition disrupts fundamental cellular energy production pathways.

The primary molecular target of this compound's toxic metabolite is aconitase (aconitate hydratase), a crucial enzyme in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle) nih.govunl.edunih.govunl.edu. The citric acid cycle is a fundamental metabolic pathway responsible for generating the majority of cellular energy. Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate nih.gov.

The (-)-erythro diastereomer of fluorocitrate acts as a mechanism-based inhibitor of aconitase nih.govnih.gov. The enzyme mistakenly processes fluorocitrate as its natural substrate, citrate. This initiates a reaction sequence where fluorocitrate is first converted to fluoro-cis-aconitate. Subsequently, the addition of a hydroxide ion and the loss of a fluoride ion result in the formation of 4-hydroxy-trans-aconitate nih.govnih.gov. This product binds very tightly, though not covalently, to the active site of the aconitase enzyme, effectively inactivating it nih.govnih.gov.

The inhibition of aconitase leads to a blockage of the citric acid cycle at this step. As a result, citrate, the substrate for aconitase, cannot be converted to isocitrate and accumulates in significant quantities within the mitochondria and subsequently in the cytoplasm nih.govsigmaaldrich.comunl.edu. This accumulation of citrate is a hallmark of poisoning by this compound and other fluoroacetate-containing compounds unl.edu. The disruption of this central energy-producing pathway ultimately leads to cellular dysfunction and death unl.edu.

| Step | Description | Key Molecule | Effect on Aconitase | Reference |

|---|---|---|---|---|

| 1 | Aconitase binds (-)-erythro-fluorocitrate as a substrate analog. | (-)-Erythro-fluorocitrate | Initial binding to active site. | nih.govnih.gov |

| 2 | Enzymatic conversion to an intermediate. | Fluoro-cis-aconitate | Catalytic action initiated. | nih.govnih.gov |

| 3 | Formation of the final inhibitory compound via hydrolysis and defluorination. | 4-hydroxy-trans-aconitate | Binds tightly to the active site, causing inactivation. | nih.govnih.gov |

| 4 | Blockage of the citric acid cycle. | Citrate | Enzyme is unable to process its natural substrate. | nih.govunl.edu |

As previously mentioned, the conversion of 1,3-Difluoro-2-propanol to 1,3-Difluoroacetone is the slowest step in the entire toxic metabolic pathway nih.gov. This NAD+-dependent oxidation acts as a bottleneck, controlling the rate at which the toxic end-product, (-)-erythro-fluorocitrate, can be synthesized nih.gov.

Evidence for this rate-limiting role comes from comparative studies. Animals dosed with 1,3-Difluoro-2-propanol exhibit a 2-3 hour delay before the synthesis of (-)-erythro-fluorocitrate and the subsequent accumulation of citrate and fluoride are observed nih.gov. In contrast, animals dosed directly with 1,3-Difluoroacetone show no such lag phase nih.gov. Furthermore, the administration of 4-methylpyrazole, an inhibitor of NAD+-dependent alcohol dehydrogenase, can prevent the conversion of 1,3-Difluoro-2-propanol to (-)-erythro-fluorocitrate and eliminate the signs of poisoning nih.govnih.gov. However, 4-methylpyrazole is ineffective if administered before 1,3-Difluoroacetone, confirming that its protective effect is due to the inhibition of the initial oxidation step nih.gov.

| Initial Compound | Observed Lag Phase for Toxicity | Rate-Limiting Step | Reference |

|---|---|---|---|

| 1,3-Difluoro-2-propanol | 2-3 hours | NAD+-dependent oxidation to 1,3-Difluoroacetone | nih.gov |

| 1,3-Difluoroacetone | None | Not applicable (bypasses the initial oxidation) | nih.gov |

While the inhibition of aconitase is the primary mechanism of this compound's toxicity, its metabolites can affect other enzymes as well. The metabolic process itself involves several enzymatic systems. For instance, the defluorination of 1,3-Difluoro-2-propanol has been attributed to the activity of microsomal monooxygenases nih.gov.

Metabolic De-fluorination and Research on Fluoride Ion Liberation

The biotransformation of this compound's primary active component, 1,3-difluoro-2-propanol, involves a critical metabolic process known as de-fluorination, which results in the liberation of fluoride ions. This process is intrinsically linked to the compound's mechanism of toxicity. Research has demonstrated that the metabolism of 1,3-difluoro-2-propanol leads to the formation of 1,3-difluoroacetone, which is then further metabolized to the toxic compound (-)-erythro-fluorocitrate. A notable consequence of this metabolic pathway is the release of free fluoride ions, leading to elevated fluoride levels in the body, particularly in the kidneys.

In vivo studies in rats have shown that the administration of 1,3-difluoro-2-propanol results in a time-dependent accumulation of both citrate and fluoride in the kidneys. nih.govnih.gov This elevation of fluoride levels precedes the accumulation of citrate, indicating that de-fluorination is a key step in the toxic cascade. nih.gov The conversion of 1,3-difluoro-2-propanol to 1,3-difluoroacetone, an NAD+-dependent oxidation, has been identified as the rate-limiting step in the synthesis of the ultimate toxic product, (-)-erythro-fluorocitrate. nih.gov

The enzymatic basis for this de-fluorination has been investigated. It is attributed to the activity of microsomal monooxygenases. nih.govpublish.csiro.au This is supported by findings that the process is induced by phenobarbitone and inhibited by piperonyl butoxide, both of which are known modulators of microsomal enzyme activity. nih.govpublish.csiro.au

Further research has explored the use of inhibitors to block the metabolic activation of this compound and consequently reduce fluoride ion liberation and toxicity. 4-methylpyrazole, an inhibitor of alcohol dehydrogenase, has been shown to be effective in preventing the conversion of 1,3-difluoro-2-propanol to (-)-erythro-fluorocitrate in vivo. nih.govmurdoch.edu.au This inhibition significantly decreases the accumulation of both fluoride and citrate in the kidneys of animals treated with 1,3-difluoro-2-propanol. nih.govnih.gov However, 4-methylpyrazole is ineffective at preventing toxicity once 1,3-difluoroacetone has been formed, confirming that its protective effect is due to the inhibition of the initial oxidation step. nih.govmurdoch.edu.au

The following tables summarize the research findings on the impact of metabolic inhibitors on fluoride and citrate accumulation following the administration of this compound's components.

Table 1: Effect of 4-Methylpyrazole on 1,3-difluoro-2-propanol Metabolism in Rats

| Treatment Group | (-)-erythro-fluorocitrate Synthesis | Fluoride Accumulation | Citrate Accumulation |

| 1,3-difluoro-2-propanol only | Present | Elevated | Elevated |

| 4-methylpyrazole + 1,3-difluoro-2-propanol | Prevented | Markedly Decreased | Markedly Decreased |

Table 2: Effect of 4-Methylpyrazole on 1,3-difluoroacetone Metabolism in Rats

| Treatment Group | (-)-erythro-fluorocitrate Synthesis | Fluoride Accumulation | Citrate Accumulation |

| 1,3-difluoroacetone only | Present | Elevated | Elevated |

| 4-methylpyrazole + 1,3-difluoroacetone | Not Prevented | Not Diminished | Not Diminished |

Investigative Methodologies in Animal Models for Metabolic and Toxicokinetic Research

In Vitro Experimental Systems for Gliftor Metabolism Studies

In vitro systems offer controlled environments to study specific metabolic transformations of this compound and its components without the complexities of a whole organism. These systems are instrumental in identifying key enzymes and metabolic intermediates.

Organ homogenates are widely utilized in in vitro metabolism studies to investigate the biochemical transformations of xenobiotics. For this compound, studies have specifically employed rat kidney homogenates to explore its metabolic fate. Research has shown that rat kidney homogenates, when supplemented with coenzyme A, ATP, oxaloacetate, and Mg²⁺, are capable of converting 1,3-difluoroacetone (B1216470) to (-)-erythro-fluorocitrate. nih.gov This conversion is a critical step in the toxic pathway of this compound's major ingredient, 1,3-difluoro-2-propanol (B128796). nih.gov The kidney is a significant site for certain drug-metabolizing enzymes, including Phase I (CYP4A, CYP4B) and Phase II (UGT1A6, UGT2B7, SULT1C2, DT-diaphorase (NQO1)) enzymes, making kidney homogenates valuable for understanding extrahepatic metabolism. uni-freiburg.de Studies have indicated that this compound can lead to citrate (B86180) accumulation in the kidney, which is a hallmark of its metabolic disruption. thegoodscentscompany.com Mouse kidney homogenates have also been used in comparative metabolic studies to assess glycolytic activity. fishersci.com

In Vivo Animal Models for Toxicokinetic (ADME) Characterization

In vivo animal models are indispensable for characterizing the full toxicokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME) within a living system.

Rodent models, particularly rats and mice, are extensively used in this compound research to understand its toxicological effects and toxicokinetic properties. uni.lu Studies involving rats have demonstrated that the administration of 1,3-difluoroacetone, a metabolite of this compound's primary active ingredient (1,3-difluoro-2-propanol), leads to the synthesis of (-)-erythro-fluorocitrate in the kidney. nih.gov This process is preceded by an elevation in fluoride (B91410) levels and followed by citrate accumulation, indicating a disruption of the citric acid cycle. nih.gov The ability of this compound to induce significant biochemical alterations, such as elevated citrate levels in the kidneys and signs of metabolic distress, has been observed in rat studies. uni.lu Toxicokinetic studies in rodents aim to establish a correlation between compound concentration or dose and potential adverse effects, aiding in understanding the mechanisms of toxicity. These studies typically evaluate various pharmacokinetic parameters, including absorption, biodistribution, metabolism, and excretion, often measuring compound concentrations in plasma using techniques like HPLC-MS/MS.,

Comparative studies across different species are crucial for understanding variations in metabolic pathways and predicting a compound's behavior in humans. While specific detailed comparative data for this compound across multiple species beyond rats is not extensively documented in the provided information, the principle of such studies is highly relevant. Interspecies differences in drug metabolism are a major factor contributing to variations in pharmacokinetics and pharmacodynamics, including the production of active metabolites. These differences can arise from variations in enzyme levels (e.g., total microsomal P450 or individual P450 isoforms) or fundamental differences in catalytic enzyme function. For instance, studies on other compounds have shown significant species variations in metabolic rates and pathways, highlighting the necessity of considering species-specific metabolic characteristics when extrapolating experimental results to human physiology., Such insights are critical for optimizing preclinical investigations and improving the translation of experimental outcomes to clinical settings.

Dietary and genetic manipulations are powerful tools to investigate the impact of specific metabolic perturbations on a compound's toxicokinetics and metabolic fate in animal models.

Dietary Manipulation: Altering the diet of animal models can influence metabolic pathways and, consequently, the disposition of compounds like this compound. For example, dietary interventions are known to impact glucose and lipid metabolism, and such manipulations can be used to study how these changes affect a compound's metabolic profile.,, While specific examples for this compound are not detailed, in broader metabolic research, dietary models are used to study basic mechanisms underlying metabolism, such as bile acid metabolism.

Genetic Manipulation: Genetic engineering techniques, such as CRISPR/Cas9, allow for precise modifications to an animal's genome, enabling researchers to study the role of specific genes or proteins in metabolic processes. Genetically modified mice, for instance, play a critical role in studying the relationship between metabolism and disease, and can be used to elucidate metabolic pathways. Although direct genetic manipulation studies specifically for this compound's metabolism are not detailed, genetic manipulation can be employed to understand how alterations in metabolic enzymes or pathways affect the conversion of this compound's ingredients (e.g., 1,3-difluoro-2-propanol to 1,3-difluoroacetone or (-)-erythro-fluorocitrate) or the subsequent disruption of the citric acid cycle.,

Tracer Studies and Isotopic Labeling in Metabolic Pathway Elucidation (e.g., [18F]-FDG analogy)

Tracer studies utilizing isotopic labeling are fundamental for elucidating complex metabolic pathways by tracking the fate of specific atoms within a biological system. This methodology provides insights into substrate consumption, intermediate metabolite dynamics, and end-product generation. While specific [18F]-FDG (Fluorodeoxyglucose) analogy studies for this compound are not provided, the principle is highly applicable. For example, 13C-labeling experiments are commonly used to trace carbon atoms through central carbon metabolism pathways, including the TCA cycle, which is directly impacted by this compound's mechanism of action., By introducing isotopically labeled precursors (e.g., 13C-labeled 1,3-difluoro-2-propanol or 1,3-difluoroacetone), researchers could precisely quantify metabolic fluxes and identify the specific steps where this compound's metabolites interfere with the citric acid cycle. Similarly, the development of radiotracers, such as 7-[18F]fluorotryptophan for visualizing tryptophan metabolism, demonstrates the potential for using fluorine-18 (B77423) labeled compounds to image metabolic alterations in vivo using Positron Emission Tomography (PET). This approach could theoretically be adapted to study the distribution and metabolic conversion of fluorinated compounds like this compound's components in living animal models.

Environmental Fate and Ecotoxicological Research of Gliftor

Environmental Transformation and Degradation Pathways

The pathways through which Gliftor transforms and degrades in various environmental compartments are crucial for assessing its persistence and potential impact.

Specific data regarding the aerobic and anaerobic degradation half-lives (DT₅₀ and DT₉₀) of this compound in environmental compartments such as soils, sediment, and water are largely unavailable herts.ac.uk. While general principles of microbial degradation in soils and sediments indicate that organic compounds can be broken down under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with aerobic degradation often being faster, precise rates for this compound have not been extensively documented dmu.dkcore.ac.ukcsic.esscielo.sa.crnih.gov. The primary active ingredient, 1,3-difluoropropan-2-ol, undergoes bioactivation, converting to (-)-erythrofluorocitrate, which inhibits aconitate hydratase wikipedia.orgacs.orgresearchgate.net. This conversion involves enzymatic processes, including defluorination by a microsomal mixed-function oxidase in the liver, suggesting that biotic processes are significant in its transformation researchgate.net.

Information on this compound's soil leaching potential, such as its GUS leaching potential index or SCI-GROW groundwater index, is not available herts.ac.uk. The mobility and fate of chemicals in soil are significantly influenced by adsorption and desorption processes ecetoc.org. Adsorption, the binding of a substance to soil particles, and desorption, its release back into the soil solution, are affected by various soil properties including organic carbon content, clay content, and pH ecetoc.orgoecd.orgmdpi.com. While general principles indicate that strong adsorption can limit leaching into groundwater, specific studies detailing this compound's adsorption and desorption characteristics in different soil types are not documented researchgate.netnih.gov.

Bioaccumulation and Biomagnification Research

Bioaccumulation refers to the uptake and retention of a chemical by an organism from all environmental sources (water, food, soil), while biomagnification describes the increasing concentration of a substance in organisms at successively higher trophic levels in a food web up.ptecetoc.org.

Specific investigative studies detailing the bioaccumulation and biomagnification of this compound in aquatic and terrestrial organisms, such as fish, are not extensively reported. While this compound is noted for its "species-specific toxicity" and has been considered for rodent control in ecologically sensitive areas, implying a potentially lower risk to some non-target species, direct bioaccumulation data is limited researchgate.net. The general understanding of bioaccumulative substances suggests they often possess high persistence, significant toxicity, negligible metabolism, and a log octanol-water partition coefficient (Kow) typically between 5 and 8 ecetoc.org. Fish are commonly used as preferred species for bioconcentration and bioaccumulation testing in aquatic environments europa.eu. This compound has been noted to be relatively non-toxic to birds researchgate.net.

Ecotoxicological Assessment Methodologies for Non-Target Organisms

Ecotoxicological assessment methodologies are designed to evaluate the potential impacts of chemical substances on non-target organisms and ecosystems. These assessments aim to ensure the continued existence of populations of non-target organisms, considering all routes of exposure europa.eu.

Standard ecotoxicological assessments for pesticides typically involve evaluating effects on various non-target groups, including terrestrial vertebrates, bees, other non-target arthropods, earthworms, and soil microorganisms europa.eueurofins.combaes.gv.at. Data requirements for active substances, such as this compound, mandate sufficient information to permit a scientifically valid assessment of their impact on non-target species europa.eufao.orgfao.org. This often includes laboratory studies to establish dose-response relationships and determine endpoints like EC10, EC20, and No Observed Effect Concentration (NOEC) baes.gv.at. Field studies are also crucial for evaluating real-world impacts in the natural environment eurofins.com. A recognized challenge in ecotoxicological assessment, particularly for soil microorganisms, is the lack of standardized methods, necessitating the development of innovative microbial markers sensitive to pesticide exposure nih.gov.

Computational Chemistry and Molecular Modeling of Gliftor and Fluorinated Analogs

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical approaches, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules pennylane.aiosti.gov. These methods provide a detailed understanding of molecular orbitals, charge distribution, and energetic profiles, which are crucial for elucidating reaction mechanisms and predicting chemical behavior researchgate.netnih.gov. For fluorinated compounds like those found in Gliftor, quantum chemical calculations can shed light on the unique electronic effects imparted by fluorine atoms, influencing bond strengths, conformational preferences, and susceptibility to enzymatic transformations researchgate.netuni-freiburg.de.

Theoretical Calculations of Reaction Mechanisms in this compound Biotransformation

The biotransformation of this compound's components involves a series of enzymatic reactions. Specifically, 1,3-difluoro-2-propanol (B128796) is metabolized to 1,3-difluoroacetone (B1216470) through an NAD+-dependent alcohol dehydrogenase rsc.orgacs.org. Subsequently, 1,3-difluoroacetone is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form the highly toxic (-)-erythro-fluorocitrate rsc.orgacs.orgresearchgate.net.

Theoretical calculations, particularly using DFT, can be employed to model the detailed steps of these biotransformation pathways. For instance, studies on 1,3-dihaloacetones, including 1,3-difluoroacetone, have utilized DFT calculations to investigate their stable conformations, energies, and dipole moments, providing insights into their structural properties acs.org. While direct, detailed quantum chemical studies specifically on the enzymatic transition states and energy barriers for this compound's biotransformation are not extensively reported in the provided literature, the general application of these methods to enzymatic reaction mechanisms is well-established genome.jprsc.org. Quantum chemical methods can characterize intermediates and transition states, providing a microscopic view of how enzymes catalyze reactions, which is crucial for understanding the "lethal synthesis" of fluorocitrate researchgate.netnih.govresearchgate.net. Such calculations could determine the energetic landscape of each step, identifying the rate-limiting steps and the factors influencing the efficiency of the enzymatic conversions.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations offer a powerful means to study the time-dependent behavior of biomolecular systems at an atomic level of detail ebi.ac.uknih.gov. These simulations provide insights into conformational changes, molecular recognition, and the dynamic interactions between ligands and proteins, which are often difficult to capture experimentally ebi.ac.uknih.gov. For this compound and its metabolites, MD simulations are invaluable for understanding how these molecules interact with their biological targets and the enzymes involved in their metabolism.

Modeling Biomacromolecular Interactions and Ligand Binding (e.g., Enzyme-Inhibitor Complexes)

A critical aspect of this compound's toxicity is the inhibition of aconitate hydratase by (-)-erythro-fluorocitrate. The binding of inhibitors to enzymes is a key area where molecular dynamics simulations are extensively applied researchgate.netresearchgate.net. MD simulations can model the dynamic interactions between (-)-erythro-fluorocitrate and the active site of aconitate hydratase, providing information on binding poses, stability of the complex, and the specific residues involved in the interaction researchgate.netnih.gov.

Experimental studies have shown that (-)-erythro-2-fluorocitrate binds very tightly to aconitate hydratase, forming strong hydrogen bonds with key residues such as Asp-165 and His-167, and interacting with the [4Fe-4S] cluster within the enzyme's active site nih.gov. Molecular dynamics simulations could further elucidate the precise nature of these interactions, including water molecules involved in the binding interface, and explore how the conformational flexibility of the enzyme accommodates the inhibitor ebi.ac.ukuni.lu. Such simulations can also be used to predict the binding affinity and kinetics, offering a more realistic assessment of the compound's efficacy as an inhibitor ebi.ac.uknih.gov.

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning have revolutionized drug discovery and chemical research by enabling the efficient analysis of vast chemical and biological datasets herts.ac.uknih.govfishersci.com. These fields focus on extracting, processing, and extrapolating meaningful data from chemical structures to predict molecular properties, optimize compounds, and identify patterns herts.ac.ukfishersci.com. For fluorinated compounds, these tools are particularly useful due to the unique and often complex effects of fluorine substitution on molecular properties and biological activity researchgate.netuni-freiburg.denih.govnih.govhandwiki.orgresearchgate.net.

Predictive Modeling for Chemical Reactivity and Biological Activity of Fluorinated Compounds

Predictive modeling, often employing machine learning algorithms, is crucial for assessing the chemical reactivity and biological activity of fluorinated compounds, including those related to this compound. Given the increasing scrutiny on per- and polyfluoroalkyl substances (PFASs), there is a growing need for computational tools to predict their bioactivities and toxicities uni.lunih.gov.

Machine learning models can be trained on datasets of fluorinated compounds with known biological activities to predict the properties of novel or untested fluorinated analogs. For instance, a multimodal deep learning model called F-CPI has been developed to predict bioactivity changes induced by fluorine substitution, demonstrating high accuracy in predicting the effect of introducing fluorine on drug activity rsc.orgnih.gov. This approach can be applied to understand how modifications to this compound's core structures, or the introduction of fluorine atoms in different positions, might alter their reactivity, metabolic pathways, or inhibitory potential against target enzymes like aconitate hydratase.

Such predictive models can help identify structural alerts associated with toxicity, guide the design of less harmful analogs, and prioritize compounds for further experimental investigation, thereby accelerating the development of safer chemical alternatives wikipedia.orgmdpi.comcam.ac.uk. By analyzing chemical fingerprints and descriptors, machine learning can discern subtle relationships between structure and activity, even in the presence of "activity cliffs" where small structural changes lead to large differences in biological activity researchgate.netwikipedia.org.

Interdisciplinary Research Gaps and Future Academic Perspectives on Gliftor

Unexplored Metabolic Pathways and Long-Term Environmental Fate of Gliftor and its Metabolites

Research into this compound's metabolic pathways highlights the conversion of 1,3-difluoroacetone (B1216470), a related compound or metabolite, to (-)-erythro-fluorocitrate, which subsequently inhibits aconitase within the citric acid cycle, leading to citrate (B86180) accumulation and impaired cellular respiration wikipedia.org. This specific mechanism underscores the importance of further elucidating the complete metabolic cascade of this compound's components within biological systems.

Current research gaps in metabolic pathways extend to understanding the intricate connectivity between various metabolic routes and the central role of specific metabolites mdpi.com. Furthermore, there is a need to investigate metabolic reactions catalyzed by non-human native enzymes, such as those from microbiota, which can significantly influence the metabolome phenotype of an organism mdpi.com.

Regarding its environmental fate, this compound, like other fluorinated compounds, exhibits persistence in the environment and has the potential for bioaccumulation in living organisms ontosight.ai. Studies on fluorinated pesticides, a class to which this compound belongs due to its agrochemical application, reveal that some can have half-lives exceeding 365 days in soil, indicating a significant potential for long-term environmental contamination acs.org.

Key research priorities for the environmental fate of this compound and its metabolites include:

Detailed investigations into degradation pathways and the formation of metabolites across different environmental compartments, such as soil, water, and air acs.orgacs.org.

Assessment of its long-range transport potential and the factors influencing its mobility acs.orgacs.org.

Evaluation of how environmental conditions, including pH, temperature, and microbial activity, impact the persistence and transformation of this compound acs.orgacs.org.

Understanding these aspects is critical, as the environmental fate of many organofluorine compounds, particularly their transformation products, remains largely unknown pnas.org.

Table 1: Metabolic Conversion of 1,3-Difluoroacetone to (-)-Erythro-fluorocitrate

| Compound | Metabolic Step | Enzyme Involved (if known) | Effect |

| 1,3-Difluoroacetone | Conversion to (-)-erythro-fluorocitrate | Enzymatic processes | Affects cellular metabolism |

| (-)-Erythro-fluorocitrate | Inhibition of citric acid cycle enzymes (aconitase) | Aconitase | Accumulation of citrate, cellular energy depletion wikipedia.org |

Novel Analytical Method Development for Ultra-Trace Detection in Complex Matrices

The accurate detection and quantification of this compound and its metabolites in various complex environmental and biological matrices present significant analytical challenges. While general analytical techniques like gas chromatography (GC) coupled with mass spectrometry (MS), high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD), and spectrophotometry are widely used for chemical analysis, specific methods for ultra-trace detection of this compound are crucial nih.govcdc.govencyclopedia.pubchromatographyonline.com.

A critical research gap exists in developing novel analytical methods capable of ultra-trace detection of this compound and its diverse transformation products. This is particularly important because many organofluorine compounds lack the necessary analytical standards for routine environmental measurements pnas.org. Future research should focus on:

Improving the sensitivity and selectivity of existing chromatographic and spectroscopic techniques for this compound in complex samples.

Developing high-throughput screening methods for a broader range of fluorinated metabolites, including those currently unknown.

Leveraging advanced mass spectrometry techniques (e.g., MS/MS) for more reliable identification and quantification at very low concentrations nih.govcdc.gov.

Exploring the application of computational methods to predict spectroscopic properties, such as 19F NMR spectra, which can aid in the identification of fluorinated compounds even without experimental standards nih.gov.

Such advancements are essential to bridge current knowledge gaps in environmental monitoring and to inform regulatory decision-making effectively acs.orgpnas.org.

Advanced Computational Modeling for Fluorinated Compound Design and Environmental Impact Prediction

Advanced computational modeling plays a pivotal role in predicting the behavior, fate, and potential environmental impact of fluorinated compounds like this compound. Machine learning and molecular modeling approaches are increasingly being used to screen chemicals and predict their interactions and toxicological properties, particularly for per- and polyfluoroalkyl substances (PFAS), a broader class of fluorinated compounds nih.govfiu.edu.

Future academic perspectives in this area include:

Predictive Modeling of Environmental Fate and Transformation : Utilizing computational tools and algorithms to simulate the behavior and transformation of this compound components in various environmental scenarios. These models can incorporate variables such as chemical structure, environmental conditions (e.g., pH, temperature), and potential degradation pathways to predict persistence and mobility uel.ac.uk. This includes simulating degradation efficiency and understanding intermediate product formation, which may vary in toxicity uel.ac.uk.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing and refining SAR/QSAR models to predict the environmental and health impacts of this compound based on its chemical structure. This can help prioritize compounds for further experimental testing and inform risk assessment strategies fiu.edu.

Computational Chemistry for Molecular Design : Employing computational chemistry methods, such as density functional theory (DFT), to predict properties like 19F NMR shifts and bond dissociation enthalpies. This can assist in identifying active sites for bond breaking and understanding degradation mechanisms, which is crucial for designing safer fluorinated compounds or alternatives nih.gov.

Machine Learning for Toxicity and Bioaccumulation Prediction : Applying machine learning algorithms to predict various toxicity endpoints (e.g., acute aquatic toxicity, developmental toxicity) and bioaccumulation potential of this compound and its metabolites nih.govfiu.eduuel.ac.uk. This offers an efficient and cost-effective alternative to traditional experimental assessments.

Table 2: Applications of Computational Modeling in Fluorinated Compound Research

| Modeling Approach | Application Area | Specific Capabilities |

| Molecular Modeling | Chemical interactions & toxicity prediction | Identify potential binding to receptors nih.gov |

| Machine Learning | Toxicity & bioaccumulation prediction | Screen chemicals, prioritize for testing nih.govfiu.edu |

| Predictive Modeling | Environmental fate & transformation | Simulate behavior, degradation efficiency, transformation pathways uel.ac.uk |

| Computational Chemistry | Molecular design & property prediction | Predict NMR spectra, bond dissociation enthalpies, active sites nih.gov |

Strategic Research Priorities in Organofluorine Environmental Science and Biochemical Toxicology

Strategic research priorities for this compound, as an organofluorine compound, align with broader efforts in environmental science and biochemical toxicology, particularly concerning PFAS. These priorities are aimed at filling critical knowledge gaps and informing effective management and policy decisions.

Key strategic research priorities include:

Comprehensive Environmental Fate and Transport Studies : There is an urgent need for in-depth studies on the environmental fate and transport of this compound, encompassing its degradation pathways, metabolite formation, and long-range transport potential in various environmental compartments (soil, water, air) acs.orgacs.org. This also involves understanding the influence of environmental conditions on its persistence and transformation acs.org.

Bioaccumulation and Food Chain Impacts : In-depth studies on the bioaccumulation and biomagnification of this compound and its metabolites are crucial. This includes investigating mechanisms of uptake, accumulation, and biotransformation in different organisms, as well as transfer rates and magnification factors through various food chains acs.orgacs.org. The potential for accumulation in edible crops and livestock also requires attention acs.org.

Ecotoxicological and Biochemical Toxicology Research : Expanded ecotoxicological research is essential, focusing on long-term, multigenerational studies to assess chronic and sublethal effects on a diverse range of species acs.org. Investigation of potential synergistic effects when this compound interacts with other environmental contaminants is also critical acs.org. In biochemical toxicology, understanding the precise mechanisms of action beyond aconitase inhibition and the effects on various cellular pathways is paramount.

Development of Safer Alternatives : A key research priority is the design and synthesis of non-fluorinated alternatives that can match the efficacy of this compound while minimizing environmental persistence and toxicity acs.org. This also involves exploring novel delivery systems to reduce application rates acs.org.

Improved Detection and Monitoring : Continuous efforts are needed to develop and improve analytical methods for the detection and monitoring of this compound and its metabolites at ultra-trace levels in complex matrices, including wastewater and drinking water acs.orgpnas.org. This includes advancing methods for quantifying total organofluorine content to account for known and unknown fluorinated substances pnas.orgarchives.gov.

Interdisciplinary Collaboration and Data Sharing : Fostering collaboration among governments, academia, and industry is crucial to build a robust foundation for future research and to ensure that scientific findings inform policy and risk assessment strategies archives.govarchives.gov.

These strategic priorities emphasize a holistic approach to understanding and mitigating the potential risks associated with this compound and similar organofluorine compounds, ensuring environmental protection and public health.

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.